molecular formula C16H11BrO3 B2514660 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 31913-53-8

3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one

Cat. No. B2514660
CAS RN: 31913-53-8
M. Wt: 331.165
InChI Key: KPJSRHQRNCHUAP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one, also known as 4-MBC, is a synthetic chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Electrochemically Induced Multicomponent Transformation

The compound has been involved in an electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid . This transformation was carried out in an undivided cell in the presence of sodium bromide .

Biomedical Applications

The synthesized compound is a promising candidate for different biomedical applications , particularly for the regulation of inflammatory diseases . This potential application was suggested by docking studies .

Anticancer Activity

Although not directly mentioned, similar compounds have shown anticancer activity when tested against certain types of cancer cells . Therefore, it’s possible that “3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one” might also have potential anticancer properties.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to “3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one”, have shown potential as anti-HIV agents . Therefore, this compound might also have potential in this area.

Neurotransmission

Again, while not directly mentioned, similar compounds have been involved in the release of acetylcholine at the cholinergic synapsis in vertebrates , which permits the transmission of neural pulses. Therefore, “3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one” might also have potential applications in neurotransmission .

properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSRHQRNCHUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one

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